molecular formula C31H35N3O2 B4034361 2,5-bis[(4-benzyl-1-piperidinyl)carbonyl]pyridine

2,5-bis[(4-benzyl-1-piperidinyl)carbonyl]pyridine

Cat. No.: B4034361
M. Wt: 481.6 g/mol
InChI Key: ZMAFPTOGDKFTAJ-UHFFFAOYSA-N
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Description

2,5-bis[(4-benzyl-1-piperidinyl)carbonyl]pyridine is a useful research compound. Its molecular formula is C31H35N3O2 and its molecular weight is 481.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 481.27292737 g/mol and the complexity rating of the compound is 699. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electropolymerization and Conducting Polymers

One notable application of similar bis(pyrrol-2-yl) arylenes, including 1,4-bis(pyrrol-2-yl)benzene, is in the synthesis of conducting polymers via electropolymerization. These polymers, obtained from low oxidation potential monomers, exhibit stable electrical conductivity due to their low oxidation potentials, making them useful in electronic applications (Sotzing et al., 1996).

Luminescence in Co-Crystals

Research involving bispyridyl-substituted α,β-unsaturated ketones, such as 2,6-bis((pyridin-4-yl)methylene)cyclohexanone, highlights their use in creating co-crystals with interesting luminescent properties. These properties could be potentially applicable in crystal engineering to develop crystals with unique luminescent characteristics (Li et al., 2015).

Protonation and Hydrogen Bonding in Polymers

Another area of research involves the study of the effects of protonation on structural and spectroscopic properties of related compounds, such as 1,4-dimethoxy-2,5-bis(2-pyridyl)benzene. Protonation, followed by intramolecular hydrogen bonding, can be used to control chain structure and tune luminescence in heteroatomic conjugated polymers. This mechanism is crucial for modifying the optical properties of materials for various applications (Monkman et al., 2002).

Synthesis and Theoretical Calculations in Chemistry

Regioselective synthesis and theoretical calculations, including Density Functional Theory (DFT), have been applied to bispyridyl compounds. These studies aim to understand the regioselectivity of reactions and predict the outcomes, which is vital for developing novel chemical compounds with specific properties (Sanad et al., 2021).

Synthesis and Characterization in Coordination Chemistry

In coordination chemistry, bis(pyridine)-based compounds have been synthesized and characterized for their structure and properties. For example, studies on trans-[Co(III)(bpb)(amine)2]X complexes have provided insights into the formation of molecular structures with intermolecular hydrogen bonding, which is significant for understanding and designing new coordination compounds (Amirnasr et al., 2002).

Bromonium Ions and Molecular Structures

The study of bis(pyridine)-based bromonium ions involves understanding their molecular structures and reaction mechanisms. This research is essential for developing new synthetic methodologies and understanding the reactivity of certain organic compounds (Neverov et al., 2003).

Properties

IUPAC Name

[6-(4-benzylpiperidine-1-carbonyl)pyridin-3-yl]-(4-benzylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35N3O2/c35-30(33-17-13-26(14-18-33)21-24-7-3-1-4-8-24)28-11-12-29(32-23-28)31(36)34-19-15-27(16-20-34)22-25-9-5-2-6-10-25/h1-12,23,26-27H,13-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAFPTOGDKFTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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